Acetone O-(benzyloxycarbonyl)oxime
Overview
Description
Acetone O-(benzyloxycarbonyl)oxime is an oxime derivative and an organic building block used in chemical synthesis . It has the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol . This compound is known for its applications in various fields, including chemistry and biology.
Mechanism of Action
Target of Action
Acetone O-(benzyloxycarbonyl)oxime is an oxime derivative . .
Mode of Action
Oximes, in general, are known to act as nucleophiles . They can react with carbonyl compounds to form a reversible hemiketal .
Biochemical Pathways
Oximes are known to participate in various organic reactions, including the formation of other oximes, nitriles, amides, and esters .
Biochemical Analysis
Biochemical Properties
Acetone O-(benzyloxycarbonyl)oxime plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with proteases, which are enzymes that break down proteins. The nature of these interactions often involves the formation of covalent bonds between the oxime group of this compound and the active site of the enzyme, leading to enzyme inhibition or modification of enzyme activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells. Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, leading to changes in cellular responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound has been observed to cause sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of metabolic pathways. At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s impact becomes significant only above a certain concentration .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For instance, it can affect the activity of enzymes involved in the synthesis and degradation of biomolecules, leading to changes in metabolite levels and metabolic flux. These interactions highlight the compound’s potential to modulate metabolic pathways and influence cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, this compound may localize to specific cellular compartments, where it exerts its effects. The distribution of the compound within tissues can also influence its overall efficacy and impact on cellular function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetone O-(benzyloxycarbonyl)oxime typically involves the reaction of acetone oxime with benzyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product . The reaction conditions often include maintaining a specific temperature range and using an appropriate solvent, such as dichloromethane or tetrahydrofuran, to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high efficiency and cost-effectiveness. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to maximize the yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Acetone O-(benzyloxycarbonyl)oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reaction conditions vary depending on the desired transformation, but they generally involve specific temperatures, solvents, and catalysts to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions include various oxime derivatives, amines, and substituted compounds with different functional groups. These products have diverse applications in chemical synthesis and research.
Scientific Research Applications
Acetone O-(benzyloxycarbonyl)oxime is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is employed in the development of drug candidates and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Acetone O-(benzyloxycarbonyl)oxime include:
Acetone oxime: A simpler oxime derivative with similar reactivity.
Benzyl chloroformate: A reagent used in the synthesis of this compound.
Other oxime derivatives: Compounds with similar functional groups and reactivity.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to form stable oxime derivatives and participate in various reactions makes it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
benzyl (propan-2-ylideneamino) carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-9(2)12-15-11(13)14-8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAECLTQWHQOIQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)OCC1=CC=CC=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393274 | |
Record name | Acetone O-(benzyloxycarbonyl)oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70393274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137160-76-0 | |
Record name | Acetone O-(benzyloxycarbonyl)oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70393274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acetone O-(benzyloxycarbonyl)oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.